

Spectroscopic Profile of N-cyclopropyl-3-nitropyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: *N-cyclopropyl-3-nitropyridin-2-amine*

Cat. No.: *B1349771*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **N-cyclopropyl-3-nitropyridin-2-amine** (CAS No. 290313-20-1). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **N-cyclopropyl-3-nitropyridin-2-amine**.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J, Hz)
~8.4 - 8.6	dd	1H	H-6 (Pyridine)	J = ~4.5, ~1.5 Hz
~8.2 - 8.4	dd	1H	H-4 (Pyridine)	J = ~8.0, ~1.5 Hz
~6.7 - 6.9	dd	1H	H-5 (Pyridine)	J = ~8.0, ~4.5 Hz
~3.0 - 3.2	m	1H	CH (Cyclopropyl)	-
~0.8 - 1.0	m	2H	CH ₂ (Cyclopropyl)	-
~0.6 - 0.8	m	2H	CH ₂ (Cyclopropyl)	-
~7.5 - 8.5	br s	1H	NH	-

Note: Predicted values are based on the analysis of similar 2-amino-3-nitropyridine structures and cyclopropyl moieties. The broad singlet for the NH proton may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~158 - 162	C-2 (Pyridine, C-NH)
~150 - 154	C-6 (Pyridine)
~135 - 139	C-4 (Pyridine)
~130 - 134	C-3 (Pyridine, C-NO ₂)
~115 - 119	C-5 (Pyridine)
~28 - 32	CH (Cyclopropyl)
~6 - 10	CH ₂ (Cyclopropyl)

Note: These are estimated chemical shifts and can be influenced by solvent and concentration.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Fragment	Relative Intensity
179	$[M]^+$	Moderate
162	$[M - OH]^+$	Low
151	$[M - NO]^+$ or $[M - C_2H_4]^+$	Moderate
133	$[M - NO_2]^+$	High
105	$[C_5H_3N_2O]^+$	Moderate
78	$[C_5H_4N]^+$	High

Note: The molecular ion at m/z 179 is expected. Fragmentation patterns are likely to involve the loss of the nitro group (NO_2) and fragments from the pyridine and cyclopropyl rings.

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
~3350 - 3450	N-H Stretch	Secondary Amine	Medium
~3000 - 3100	C-H Stretch	Aromatic (Pyridine) & Cyclopropyl	Medium-Weak
~2850 - 2960	C-H Stretch	Cyclopropyl	Medium-Weak
~1600 - 1620	C=C Stretch	Aromatic (Pyridine)	Strong
~1570 - 1590	N-H Bend	Secondary Amine	Medium
~1510 - 1550	N-O Asymmetric Stretch	Nitro Group	Strong
~1330 - 1370	N-O Symmetric Stretch	Nitro Group	Strong
~1250 - 1350	C-N Stretch	Aromatic Amine	Strong
~800 - 850	C-H Out-of-plane Bend	Aromatic (Pyridine)	Medium

Note: The presence of a strong N-H stretch and two strong bands for the nitro group are expected to be key features of the IR spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **N-cyclopropyl-3-nitropyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **N-cyclopropyl-3-nitropyridin-2-amine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.

- Ensure the sample is fully dissolved to avoid signal broadening.
- ¹H NMR Acquisition:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Experiment: Standard proton NMR experiment.
 - Parameters:
 - Pulse Program: A standard 90° pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
 - Experiment: Proton-decoupled carbon NMR experiment.
 - Parameters:
 - Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.
 - Spectral Width: 0 to 180 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

- Sample Preparation:
 - For Electron Ionization (EI), a solid probe or direct insertion probe can be used. A small amount of the solid sample is placed in a capillary tube.
 - For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Analysis (EI-MS):
 - Instrument: A mass spectrometer equipped with an electron ionization source.
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Inlet System: Direct insertion probe. The probe temperature should be gradually increased to volatilize the sample.

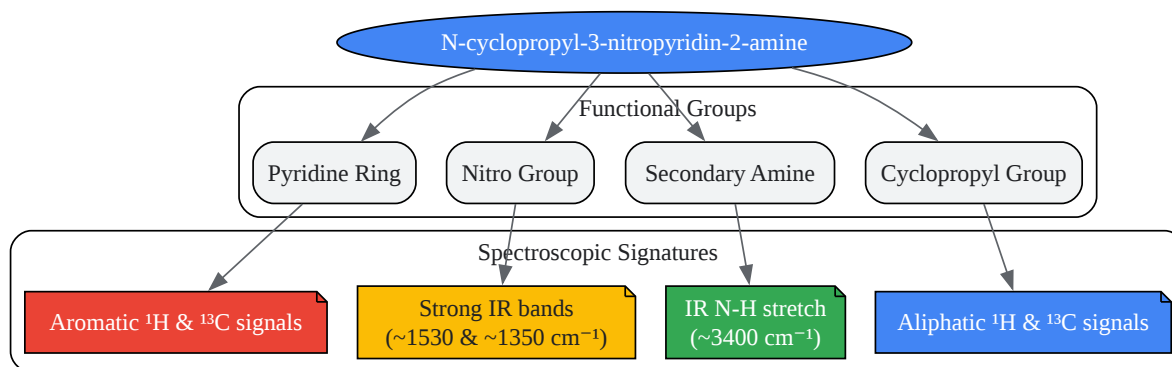
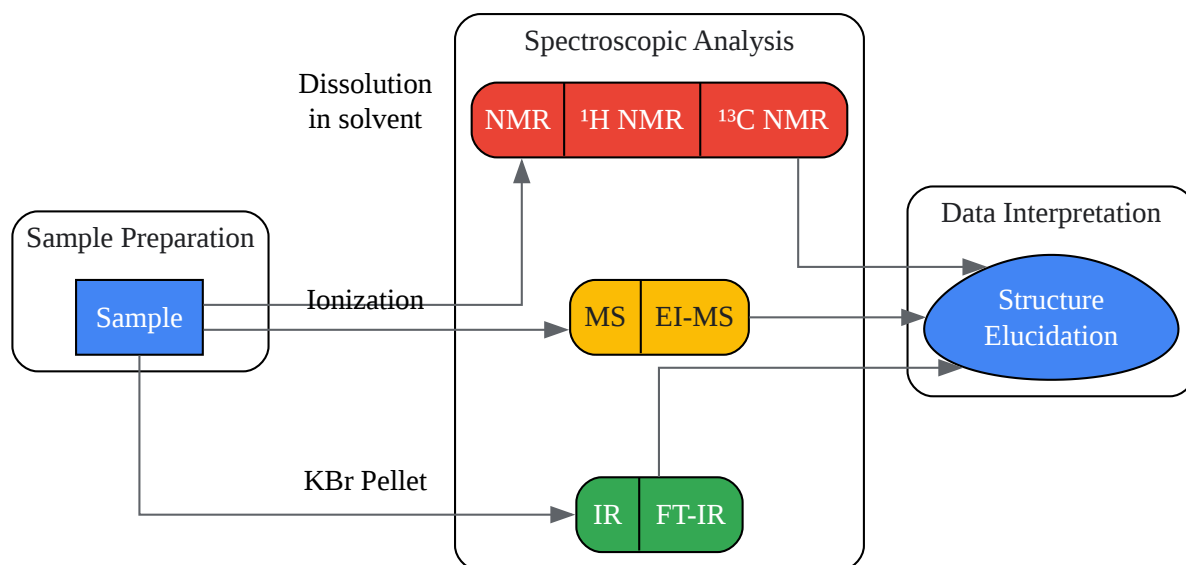
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **N-cyclopropyl-3-nitropyridin-2-amine** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet-forming die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Instrument: A Fourier-Transform Infrared Spectrometer.
 - Mode: Transmission.
 - Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected structural correlations.



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